![molecular formula C21H17Cl2FN2O4S B324436 2-(2,4-dichlorophenoxy)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide](/img/structure/B324436.png)
2-(2,4-dichlorophenoxy)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide is an organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes dichlorophenoxy and fluoroanilino groups, contributing to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of 2,4-dichlorophenol with propanoic acid, followed by sulfonation and subsequent coupling with 4-fluoroaniline. The reaction conditions often require the use of catalysts such as triethylamine or potassium carbonate to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the synthesis and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, primary amines, thiols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different applications.
2-(2,4-dichlorophenoxy)propanoic acid: Another herbicide with comparable chemical properties but distinct biological activities.
Uniqueness
2-(2,4-dichlorophenoxy)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide stands out due to its combination of dichlorophenoxy and fluoroanilino groups, which confer unique reactivity and biological effects. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H17Cl2FN2O4S |
|---|---|
Poids moléculaire |
483.3 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C21H17Cl2FN2O4S/c1-13(30-20-11-2-14(22)12-19(20)23)21(27)25-16-7-9-18(10-8-16)31(28,29)26-17-5-3-15(24)4-6-17/h2-13,26H,1H3,(H,25,27) |
Clé InChI |
QJSNDQWCQPGATJ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


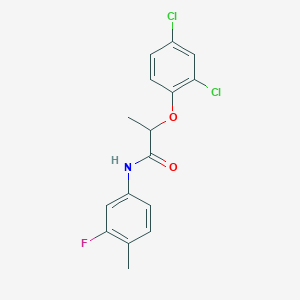
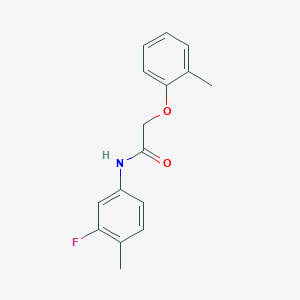
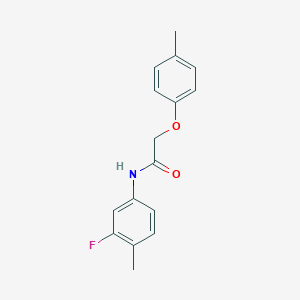
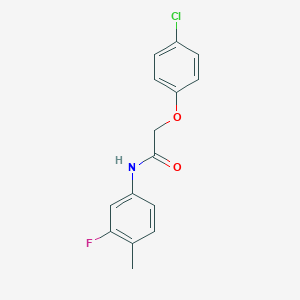
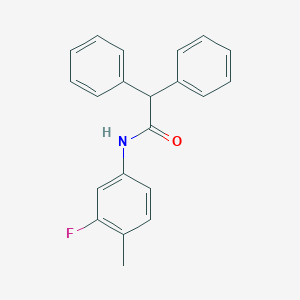
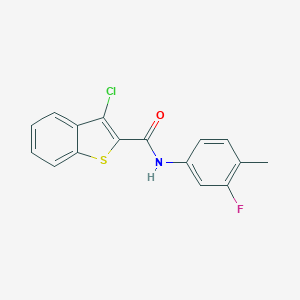

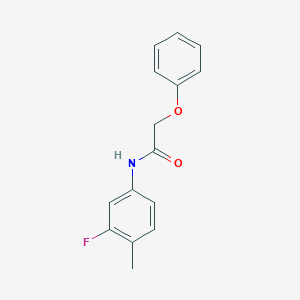
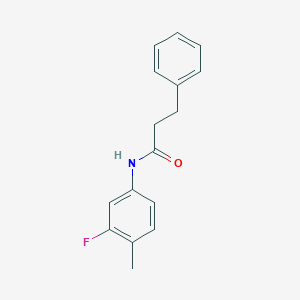
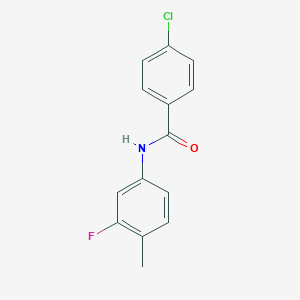
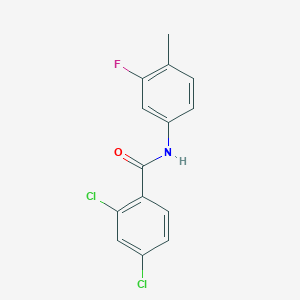
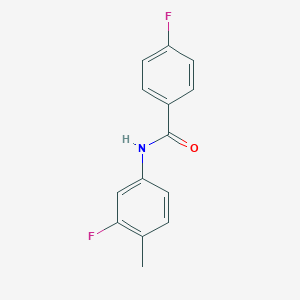
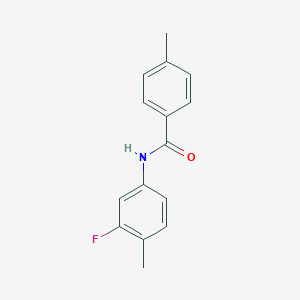
![2-(4-methoxyphenyl)-N-(2'-{[(4-methoxyphenyl)acetyl]amino}[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B324376.png)
